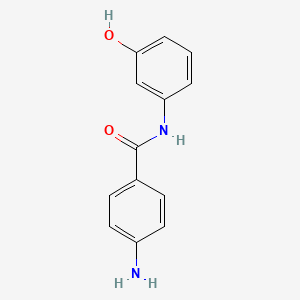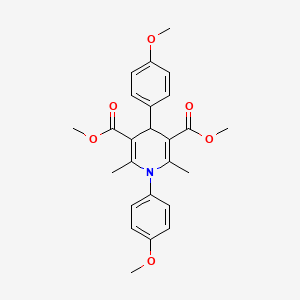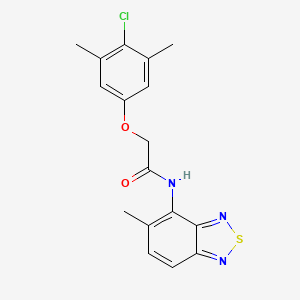![molecular formula C18H13BrN2O2 B5963114 N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5963114.png)
N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide, also known as BPN, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential target for cancer therapy.
Mecanismo De Acción
N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and proliferation. By inhibiting Hsp90, N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide disrupts the activity of these proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide is its specificity for Hsp90, which makes it an attractive target for cancer therapy. However, one limitation of N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide. One area of focus is the development of more effective formulations of N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide treatment. Finally, there is ongoing research into the potential use of N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide in combination with other cancer therapies to improve treatment outcomes.
Métodos De Síntesis
N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide can be synthesized using a variety of methods, including the reaction of 2-bromoaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide.
Aplicaciones Científicas De Investigación
N-{[(2-bromophenyl)amino]carbonyl}-1-naphthamide has been extensively studied in the field of cancer research due to its ability to inhibit the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNQQVNWQFLWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)

![1,5-dimethyl-1H-indole-2,3-dione 3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone)](/img/structure/B5963060.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B5963072.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5963076.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963080.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5963088.png)
![1-(1H-pyrazol-3-ylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5963101.png)

![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-3-phenylpropanamide](/img/structure/B5963123.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5963126.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5963149.png)